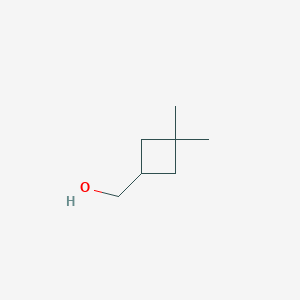

(3,3-Dimethylcyclobutyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(3,3-dimethylcyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEELTMBMTSMJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505894 | |

| Record name | (3,3-Dimethylcyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75017-17-3 | |

| Record name | (3,3-Dimethylcyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthesis and Synthetic Methodologies for 3,3 Dimethylcyclobutyl Methanol

Retrosynthetic Analysis of the (3,3-Dimethylcyclobutyl)methanol Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections. The primary alcohol functionality can be readily traced back to a corresponding carboxylic acid or its ester derivative through a functional group interconversion (FGI). This leads to the key precursor, 3,3-dimethylcyclobutanecarboxylic acid.

This carboxylic acid can be conceptually disconnected via a [2+2] cycloaddition reaction, a hallmark of cyclobutane (B1203170) synthesis. The likely precursors for such a cycloaddition would be isobutylene (B52900) and an appropriate ketene (B1206846) equivalent. Alternatively, ring expansion or contraction reactions from other cyclic systems could also be envisioned as potential synthetic routes. Another plausible retrosynthetic approach involves the formation of the cyclobutane ring through an intramolecular cyclization of a suitably functionalized acyclic precursor.

Total Synthesis Approaches

The total synthesis of this compound can be achieved through various routes, including both stereoselective and enantioselective strategies.

A common and effective method for the non-enantioselective synthesis of this compound involves the reduction of 3,3-dimethylcyclobutanecarboxylic acid or its esters. This precursor can be synthesized through several established methods. One notable approach involves the reaction of ethylene (B1197577) with isobutylene in the presence of a strong acid, followed by hydrolysis of the resulting ester.

Another synthetic pathway utilizes a Grignard reaction. For instance, the reaction of a neopentyl magnesium halide with formaldehyde (B43269) can lead to the formation of 3,3-dimethyl-1-butanol (B44104), which possesses a similar carbon skeleton but lacks the cyclic structure. google.com However, a more direct approach involves the preparation of a cyclobutyl Grignard reagent, though this can be challenging due to the strained nature of the ring.

A patent has described a method for preparing 3,3-dimethyl-1-butanol which involves a Grignard reaction with formaldehyde, followed by hydrolysis, extraction, and distillation. google.com While this produces an acyclic isomer, modifications of this approach could potentially lead to the desired cyclobutyl structure.

The synthesis of specific enantiomers of this compound requires the use of chiral starting materials, auxiliaries, or catalysts.

A prominent strategy for the enantioselective synthesis of related cyclobutane structures involves the use of naturally occurring chiral terpenes like (+)-α-pinene. A reported synthesis of (1R,3R)-3-[2-(Aminoethyl)-2,2-dimethylcyclobutyl]methanol commences from (+)-nopinone, a derivative of (+)-α-pinene. thieme-connect.com This synthesis involves the ring opening of an α-isonitrosonopinone derivative to yield a cyanoester, which is then reduced to the target amino alcohol. thieme-connect.com This methodology suggests a viable pathway to access enantiomerically enriched this compound by modifying the functional groups of the intermediates derived from (+)-α-pinene.

Enantioselective Synthesis

Key Reaction Pathways and Reagents in Synthesis

Several key reaction types and reagents are central to the synthesis of this compound.

Table 1: Key Reactions and Reagents

| Reaction Type | Reagents and Conditions | Purpose in Synthesis |

| Reduction of Carboxylic Acids/Esters | Lithium aluminum hydride (LiAlH₄) in THF; Borane (BH₃) complexes | Conversion of 3,3-dimethylcyclobutanecarboxylic acid or its esters to the primary alcohol, this compound. |

| Grignard Reaction | Neopentyl magnesium halide, formaldehyde | Formation of C-C bonds to construct the carbon skeleton. google.com |

| [2+2] Cycloaddition | Isobutylene, ketene or ketene equivalent | Formation of the cyclobutane ring. |

| Oxidative Cleavage/Ring Opening | Ozonolysis; periodate (B1199274) cleavage | Used in routes starting from larger cyclic precursors like pinenes to generate the cyclobutane core. |

| Hydrolysis | Acid or base catalysis | Cleavage of esters to form carboxylic acids or alcohols. googleapis.com |

The reduction of the carboxylic acid or ester is a crucial final step in many synthetic routes. Lithium aluminum hydride is a powerful reducing agent capable of this transformation. Borane complexes are also effective and can sometimes offer better selectivity. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Ring-Opening Metathesis Polymerization (ROMP) Precursors

While Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers from strained cyclic olefins, there is currently no direct scientific literature available that explicitly details the use of this compound as a monomer precursor for ROMP. The driving force for ROMP is the relief of ring strain in cyclic olefins. masterorganicchemistry.com Monomers typically used in ROMP are highly strained cyclic alkenes like cyclobutene, cyclopentene, and norbornene derivatives. youtube.com While derivatives of cyclobutane can be utilized, the research literature predominantly focuses on cyclobutenes with various functional groups. nih.gov

Reduction Reactions to Form the Methanol (B129727) Moiety

A primary and effective method for the synthesis of this compound is through the reduction of a carboxylic acid or its derivatives. This transformation focuses on the conversion of the carboxyl group (-COOH) into a primary alcohol group (-CH₂OH).

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. rochester.edu A common and potent reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). rochester.eduyoutube.com This reagent is strong enough to reduce carboxylic acids, whereas milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for this transformation. miracosta.eduic.ac.uk The reaction proceeds via a complex aluminum salt intermediate, which is subsequently hydrolyzed to yield the primary alcohol. rochester.edu The general transformation can be represented as:

R-COOH + LiAlH₄ → R-CH₂OH

Specifically, this compound is a downstream product of 3,3-dimethylcyclobutanecarboxylic acid, indicating that the reduction of this carboxylic acid is a viable synthetic route.

While there is no specific literature detailing the reduction of ((1R,3S)-3-allyl-2,2-dimethylcyclobutane-1-carboxylic acid) to its corresponding alcohol, the general principles of carboxylic acid reduction using LiAlH₄ would apply. Chiral allylic alcohols are valuable synthetic intermediates and can be prepared through various catalytic asymmetric methods. nih.gov The reduction of a chiral carboxylic acid like ((1R,3S)-3-allyl-2,2-dimethylcyclobutane-1-carboxylic acid) with a strong reducing agent like LiAlH₄ would be expected to yield the corresponding chiral primary alcohol, ((1R,3S)-3-allyl-2,2-dimethylcyclobutyl)methanol. The reaction would likely be carried out in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide. rochester.edu

| Reactant | Product | Reagent |

| 3,3-Dimethylcyclobutanecarboxylic acid | This compound | Lithium Aluminum Hydride (LiAlH₄) |

| ((1R,3S)-3-allyl-2,2-dimethylcyclobutane-1-carboxylic acid) | ((1R,3S)-3-allyl-2,2-dimethylcyclobutyl)methanol | Lithium Aluminum Hydride (LiAlH₄) |

This table outlines the key reduction reactions for the synthesis of this compound and its potential chiral derivatives.

Purification and Isolation Techniques in Synthetic Procedures

The purification of this compound from the reaction mixture is a critical step to obtain the compound in high purity. Given its identity as an alcohol, standard laboratory techniques for the purification of volatile organic liquids are applicable.

Distillation is a primary method for purifying liquids based on differences in their boiling points. ucalgary.ca For a relatively low-boiling alcohol like this compound, simple or fractional distillation would be the methods of choice.

Simple Distillation: This technique is suitable for separating liquids with significantly different boiling points or for removing non-volatile impurities.

Fractional Distillation: This method is employed when the boiling points of the components in a mixture are close to each other. It utilizes a fractionating column to achieve a better separation. youtube.com

The choice between simple and fractional distillation would depend on the specific impurities present in the crude product. For instance, if the starting carboxylic acid is the main impurity, the large difference in boiling points would likely make simple distillation effective.

Another common purification technique is column chromatography . This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or mixture of solvents). The polarity of this compound, due to the hydroxyl group, would allow for its separation from less polar byproducts.

Extraction is often used during the work-up of the reaction to separate the product from inorganic salts formed during the reduction and quenching steps. The reaction mixture is typically treated with an aqueous acid, and the organic product is then extracted into an immiscible organic solvent. ic.ac.uk

| Purification Technique | Principle of Separation | Applicability to this compound |

| Simple Distillation | Difference in boiling points | Separation from non-volatile impurities or high-boiling point contaminants. |

| Fractional Distillation | Difference in boiling points (for close-boiling liquids) | Separation from other volatile organic impurities with similar boiling points. youtube.com |

| Column Chromatography | Differential adsorption based on polarity | Separation from impurities with different polarities. |

| Extraction | Differential solubility in immiscible liquids | Isolation of the alcohol from aqueous solutions containing inorganic salts. ic.ac.uk |

This table summarizes the common purification techniques applicable to the isolation of this compound.

Iii. Chemical Transformations and Reactivity of 3,3 Dimethylcyclobutyl Methanol

Mechanistic Investigations of Reactions Involving the Hydroxyl Group

The primary alcohol functionality of (3,3-dimethylcyclobutyl)methanol is the principal site of reactivity, participating in a range of derivatization and transformation reactions. Mechanistic studies of these reactions provide insight into how the adjacent bulky carbocyclic ring influences the accessibility and reactivity of the hydroxyl group.

Derivatization of the hydroxyl group is a common strategy to modify the compound's properties for analytical characterization or to create intermediates for more complex synthetic routes. These reactions primarily include esterification, etherification, and oxidation.

The conversion of this compound to its corresponding esters can be achieved through several methods. The classic Fischer-Speier esterification, involving reaction with a carboxylic acid under acidic catalysis, is a fundamental approach. The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. byjus.com

However, due to the steric bulk of the 3,3-dimethylcyclobutyl group, this equilibrium-driven process may require forcing conditions (e.g., prolonged heating, use of a large excess of one reagent) to achieve satisfactory yields. Alternative methods that proceed under milder conditions or via more reactive intermediates are often employed for sterically hindered alcohols. researchgate.net These can include reaction with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.uk Another effective strategy involves the use of coupling agents that activate the carboxylic acid, such as carbodiimides in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). More recently, the use of dimethyl carbonate with a suitable base has been shown to be a green and effective method for methylating carboxylic acids, and analogous base-catalyzed reactions can be applied to esterify hindered alcohols. organic-chemistry.org

| Carboxylic Acid Derivative/Reagent | Catalyst/Conditions | Typical Product | Mechanistic Notes |

|---|---|---|---|

| Acetic Acid | H₂SO₄ (catalytic), Heat | (3,3-Dimethylcyclobutyl)methyl acetate | Reversible Fischer-Speier mechanism; potentially slow due to steric hindrance. |

| Acetyl Chloride | Pyridine or Et₃N, Room Temp. | (3,3-Dimethylcyclobutyl)methyl acetate | Irreversible reaction with a highly electrophilic reagent. chemguide.co.uk |

| Acetic Anhydride | Pyridine or DMAP, Heat | (3,3-Dimethylcyclobutyl)methyl acetate | Slower than acyl chloride but effective; avoids corrosive HCl byproduct. chemguide.co.uk |

| Benzoic Acid | EDC, DMAP | (3,3-Dimethylcyclobutyl)methyl benzoate | Activation of carboxylic acid via carbodiimide coupling. researchgate.net |

The synthesis of ethers from this compound is most commonly accomplished via the Williamson ether synthesis. This method involves a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In the first step, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding (3,3-dimethylcyclobutyl)methoxide anion. This alkoxide is a potent nucleophile that then attacks a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in the second step. The reaction proceeds via backside attack on the alkyl halide, leading to inversion of configuration if the halide is chiral. Given that this compound is a primary alcohol, the formation of the alkoxide is straightforward. The subsequent SN2 reaction is most efficient when the electrophile is unhindered (methyl or primary alkyl halide) to minimize competing elimination (E2) reactions. libretexts.org

| Step 1: Reagent | Step 2: Reagent | Product | Mechanistic Notes |

|---|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 1-(Methoxymethyl)-3,3-dimethylcyclobutane | Classic Williamson ether synthesis via an SN2 pathway. masterorganicchemistry.com |

| Potassium Hydride (KH) | Ethyl Bromide (CH₃CH₂Br) | 1-(Ethoxymethyl)-3,3-dimethylcyclobutane | Similar to NaH; KH can sometimes offer different reactivity/solubility. |

| Silver(I) Oxide (Ag₂O) | Benzyl Bromide (BnBr) | 1-((Benzyloxy)methyl)-3,3-dimethylcyclobutane | A milder variation where the alkoxide does not need to be pre-formed. libretexts.org |

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Partial Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, (3,3-dimethylcyclobutyl)methanal, milder and more selective oxidizing agents are required. These reactions are typically performed under anhydrous conditions to prevent overoxidation to the carboxylic acid via the hydrate intermediate. Commonly used reagents include pyridinium chlorochromate (PCC), which is a complex of chromium(VI) oxide, pyridine, and HCl. vanderbilt.edu Other methods, such as the Swern oxidation (using dimethyl sulfoxide activated by oxalyl chloride) or the Dess-Martin periodinane (DMP) oxidation, are also highly effective for this transformation and avoid the use of toxic chromium reagents. masterorganicchemistry.com

Full Oxidation to Carboxylic Acid: For the conversion to (3,3-dimethylcyclobutyl)carboxylic acid, stronger oxidizing agents are necessary. These reactions are often carried out in aqueous media. Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), the latter often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid, will readily oxidize the primary alcohol through the intermediate aldehyde to the final carboxylic acid. masterorganicchemistry.comchemguide.co.uk A two-step, one-pot procedure using TEMPO/NaOCl followed by NaClO₂ has also been developed as a convenient method for converting primary alcohols to carboxylic acids under mild conditions. nih.gov

| Reagent(s) | Solvent | Product | Reaction Type |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | (3,3-Dimethylcyclobutyl)methanal | Partial Oxidation vanderbilt.edu |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | (3,3-Dimethylcyclobutyl)methanal | Partial Oxidation masterorganicchemistry.com |

| K₂Cr₂O₇ / H₂SO₄ (aq) | Water/Acetone | (3,3-Dimethylcyclobutyl)carboxylic acid | Full Oxidation chemguide.co.uk |

| KMnO₄ / NaOH (aq), then H₃O⁺ | Water | (3,3-Dimethylcyclobutyl)carboxylic acid | Full Oxidation masterorganicchemistry.com |

The strained four-membered ring of cyclobutane (B1203170) derivatives can undergo cleavage under various reaction conditions, including acidic, basic, or thermal treatments. researchgate.net In the case of this compound, reactions that generate a positive charge on the carbon adjacent to the ring can induce skeletal rearrangement and ring expansion.

A notable example is the reaction with hydrohalic acids like HBr. While a primary alcohol would typically be expected to undergo an SN2 reaction to form the corresponding (bromomethyl)cyclobutane, a different pathway is observed. guidechem.com The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Departure of water generates a primary carbocation, which is highly unstable. This instability drives a rapid rearrangement where one of the C-C bonds of the cyclobutane ring migrates to the carbocation center. This concerted ring expansion relieves the inherent strain of the four-membered ring and simultaneously forms a more stable tertiary carbocation (the cyclopentyl cation). Subsequent attack by the bromide ion on this new carbocationic center yields 1-bromo-3,3-dimethylcyclopentane as the major product. This type of rearrangement highlights how functional group manipulation at a side chain can be coupled with the inherent reactivity of a strained ring system.

The gem-dimethyl group at the C3 position of the cyclobutane ring exerts a significant steric influence on the reactivity of the hydroxymethyl group at the C1 position. This steric bulk can hinder the approach of reagents to the reaction center, thereby slowing the rates of reactions, particularly those with sterically demanding transition states like the SN2 reaction. acs.org

For instance, in the Williamson ether synthesis, the formation of the alkoxide is generally unaffected by this steric hindrance. However, if this compound derivatives (e.g., the tosylate) were used as the electrophile, the rate of SN2 attack by a nucleophile would be significantly retarded compared to a less substituted analogue like (cyclobutyl)methyl tosylate. The bulky dimethyl groups effectively shield the backside of the carbon bearing the leaving group, increasing the activation energy for the SN2 transition state. oregonstate.edu This effect is also observed in atmospheric chemistry studies of related compounds like 3,3-dimethylbutanal, where the presence of the gem-dimethyl group was found to decrease the rate coefficient of hydrogen abstraction reactions due to steric hindrance. copernicus.org This principle applies broadly to the derivatization reactions discussed, where reaction rates for this compound would be expected to be lower than those for less hindered primary alcohols.

Derivatization Reactions for Analytical or Synthetic Purposes

Catalytic Transformations

Catalytic transformations are fundamental in synthetic chemistry, offering efficient routes to a variety of functional groups. For an alcohol like this compound, hydrogenation and oxidation are key catalytic reactions.

In the context of this compound, "hydrogenation" would typically refer to hydrogenolysis, a reaction where a carbon-heteroatom bond is cleaved by hydrogen. For a primary alcohol, this would involve the breaking of the C-O bond to yield the corresponding alkane, 3,3-dimethylcyclobutane, and water. This reaction is generally challenging for simple alcohols and requires harsh conditions and specific catalysts.

While no specific studies on the hydrogenation of this compound were found, general knowledge suggests that catalysts such as ruthenium, rhodium, or rhenium would be potential candidates. The reaction would likely require high temperatures and pressures to proceed.

Table 1: Postulated Hydrogenolysis of this compound

| Reactant | Catalyst (Postulated) | Product |

|---|

Note: This table is based on general principles of alcohol hydrogenolysis and does not represent experimental data for this compound.

The catalytic oxidation of primary alcohols is a more common and well-studied transformation, yielding aldehydes or carboxylic acids depending on the reaction conditions and the catalyst employed. For this compound, selective oxidation would produce 3,3-dimethylcyclobutanecarbaldehyde or 3,3-dimethylcyclobutanecarboxylic acid.

A variety of catalytic systems are available for such oxidations. Common examples include transition metal-based catalysts such as those containing ruthenium, palladium, or copper, often in the presence of a co-oxidant like molecular oxygen or hydrogen peroxide.

Table 2: Potential Catalytic Oxidation Products of this compound

| Reactant | Catalyst System (Examples) | Potential Product |

|---|---|---|

| This compound | TEMPO/NaOCl | 3,3-Dimethylcyclobutanecarbaldehyde |

Note: This table illustrates common oxidation reactions for primary alcohols. Specific studies on this compound are not available.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides insight into the rates and energy changes of chemical transformations. No specific kinetic or thermodynamic data for reactions involving this compound has been found in the literature.

In catalytic oxidations, the initial C-H bond cleavage at the carbinol carbon is often the rate-determining step. For a sterically hindered alcohol like this compound, the approach of the catalyst to the hydroxyl group and the adjacent C-H bond could be sterically hindered, potentially influencing the reaction rate. However, without experimental data, any statement on the rate-determining step for transformations of this specific compound remains speculative.

Iv. Advanced Spectroscopic and Analytical Characterization Techniques for 3,3 Dimethylcyclobutyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For (3,3-Dimethylcyclobutyl)methanol, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the connectivity of the functional groups.

The cyclobutane (B1203170) ring of this compound is not planar but exists in a puckered conformation to relieve ring strain. This puckering leads to different spatial orientations of the substituents, which can be investigated using NMR. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry by identifying protons that are close in space.

The coupling constants (J-values) between protons on the cyclobutane ring are particularly informative. The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, which in turn is dictated by the ring's conformation. For substituted cyclobutanes, vicinal coupling constants can be highly variable, with typical ranges for cis and trans protons often overlapping, making structural assignment complex without further data. Long-range couplings across the four-membered ring can also be observed, providing additional structural constraints.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Note: These are hypothetical values based on typical ranges for similar structural motifs, as specific experimental data is not publicly available.)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| (CH₃)₂-C | ~1.0 - 1.2 | s |

| -CH₂- (ring) | ~1.5 - 2.1 | m |

| -CH- (ring) | ~2.2 - 2.6 | m |

| -CH₂-OH | ~3.4 - 3.6 | d |

| -OH | Variable | s (broad) |

s = singlet, d = doublet, m = multiplet

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns.

In electron ionization (EI) mass spectrometry, this compound (molar mass: 114.19 g/mol ) would first form a molecular ion ([M]⁺•). Due to the high energy of this process, the molecular ion is often unstable and undergoes fragmentation. For alcohols, characteristic fragmentation pathways include alpha-cleavage and dehydration libretexts.org.

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of the •CH₂OH radical, resulting in a stable tertiary carbocation fragment.

Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols, leading to a fragment ion with a mass of [M-18]⁺• libretexts.org.

Ring Cleavage: The strained cyclobutane ring can also fragment, often leading to the loss of stable neutral molecules like ethene.

The resulting mass spectrum provides a unique fingerprint that can be used to confirm the structure of the molecule. The relative abundance of different fragment ions gives clues about the stability of the ions and the corresponding neutral fragments.

Table 2: Predicted Key Mass Fragments for this compound (Note: These are hypothetical fragments based on established fragmentation principles for alcohols and cyclic alkanes.)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 114 | [C₇H₁₄O]⁺• | Molecular Ion |

| 99 | [C₆H₁₁O]⁺ | Loss of •CH₃ |

| 83 | [C₆H₁₁]⁺ | Loss of •CH₂OH |

| 96 | [C₇H₁₂]⁺• | Loss of H₂O (Dehydration) |

| 57 | [C₄H₉]⁺ | Cleavage at quaternary carbon |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule. These methods are complementary and provide a detailed picture of the molecular vibrations ksu.edu.satriprinceton.org.

For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups would appear as sharp absorptions between 2850 and 3000 cm⁻¹. A distinct C-O stretching vibration would be expected in the 1000-1260 cm⁻¹ region. The vibrations of the cyclobutane ring itself typically appear in the fingerprint region (below 1500 cm⁻¹) dtic.mildocbrown.info.

Raman spectroscopy is particularly sensitive to non-polar bonds and would be useful for observing the symmetric vibrations of the C-C bonds within the cyclobutane skeleton and the C-H bonds.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3200 - 3600 | Strong, Broad |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| CH₂ | Bend (Scissoring) | ~1465 | Medium |

| C-O | Stretch | 1000 - 1260 | Strong |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for the analysis of volatile compounds like this compound and its derivatives.

In a GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer provides a mass spectrum for each separated component.

This technique allows for the determination of the purity of a this compound sample by detecting and identifying any impurities. The retention time from the GC provides a characteristic value for the compound under specific analytical conditions, while the mass spectrum confirms its identity. For a mixture of derivatives, GC-MS can separate each compound and provide structural information for identification. The molecular formula C₇H₁₄O corresponds to numerous isomers, and GC-MS is a powerful tool to differentiate them based on their unique retention times and fragmentation patterns wikipedia.orgquora.compearson.compearson.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. However, the direct analysis of aliphatic alcohols like this compound by HPLC presents a significant challenge. The molecule lacks a chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light. Consequently, it is essentially transparent to the most common and robust HPLC detector, the UV-Vis detector. oup.com

While alternative detectors such as a Refractive Index Detector (RID) can be used for universal detection of non-chromophoric compounds, they generally suffer from lower sensitivity and are susceptible to baseline drift with minor changes in mobile phase composition or temperature. For trace-level analysis, these limitations make direct HPLC analysis impractical. To overcome this, a pre-column derivatization strategy is employed. This involves chemically modifying the analyte before it is injected into the HPLC system to attach a chromophoric or fluorophoric tag, thereby rendering it easily detectable. libretexts.orgsdiarticle4.com

Pre-column derivatization is a crucial technique that converts the analyte into a derivative with enhanced detection characteristics. actascientific.com For alcohols such as this compound, this process involves reacting the hydroxyl (-OH) group with a derivatizing reagent to form a new compound with strong UV-absorbing or fluorescent properties. oup.comlibretexts.org This approach not only enables sensitive detection but can also improve the chromatographic properties of the analyte.

Several reagents are effective for the derivatization of alcohols for HPLC analysis. The choice of reagent depends on the desired sensitivity and the available detection equipment.

Derivatization with Benzoyl Chloride and its Analogs

A common and well-established method for derivatizing alcohols is esterification using benzoyl chloride or its substituted analogs, such as 4-nitrobenzoyl chloride and 3,5-dinitrobenzoyl chloride (DNBC). oup.comsigmaaldrich.comnih.govnih.gov These reagents react with the hydroxyl group of this compound in the presence of a base to form the corresponding benzoate ester. The introduced benzoyl group contains an aromatic ring that acts as a strong chromophore, allowing for sensitive UV detection.

The reaction with 3,5-dinitrobenzoyl chloride is particularly advantageous as the two nitro groups significantly enhance the molar absorptivity of the derivative, allowing for very low detection limits. oup.comoup.com The reaction is typically carried out in a non-aqueous solvent like acetonitrile to prevent hydrolysis of the highly reactive derivatizing reagent. oup.comoup.com

The general reaction is as follows: this compound + 3,5-Dinitrobenzoyl chloride → (3,3-Dimethylcyclobutyl)methyl 3,5-dinitrobenzoate + HCl

Research Findings: Studies on the derivatization of various alcohols with DNBC have shown that the reaction proceeds efficiently under anhydrous conditions. oup.com The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction. The resulting 3,5-dinitrobenzoate esters are stable and exhibit excellent chromatographic behavior on reversed-phase columns (e.g., C18). Separation is typically achieved using a mobile phase consisting of acetonitrile and water. oup.com

| Parameter | Typical Conditions for Benzoate Derivatives | Typical Conditions for FMOC Derivatives |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Phosphate Buffer gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at ~254 nm (for Benzoyl Chloride) or ~230 nm (for DNBC) | Fluorescence (Excitation: ~260 nm, Emission: ~315 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ambient or controlled (e.g., 35 °C) |

Derivatization with Fluorophoric Reagents

For ultra-trace analysis, derivatization with reagents that introduce a fluorescent tag offers superior sensitivity compared to UV-absorbing tags. A prominent reagent in this class is 9-fluorenylmethyl chloroformate (FMOC-Cl). libretexts.orgsdiarticle4.comnih.gov FMOC-Cl reacts with alcohols in a buffered aqueous-acetonitrile solution to form highly fluorescent and stable carbamate derivatives. nih.gov This method allows for detection at picomolar levels.

The derivatization reaction is rapid, often completing within 10 minutes at room temperature. nih.gov The resulting derivatives are separated by reversed-phase HPLC and monitored by a fluorescence detector. nih.gov

Research Findings: Methodologies developed for short-chain aliphatic alcohols using FMOC-Cl demonstrate excellent linearity and precision. nih.gov The separation of the fluorescent derivatives can be readily achieved on a C18 column. nih.gov The high sensitivity of this method makes it suitable for quantifying trace amounts of alcoholic compounds in complex matrices.

| Derivatizing Reagent | Functional Group Targeted | Resulting Derivative | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 3,5-Dinitrobenzoyl chloride (DNBC) | Hydroxyl (-OH) | Dinitrobenzoate Ester | UV-Vis | High UV absorptivity, stable derivatives. oup.com | Reagent is sensitive to moisture. oup.comoup.com |

| 4-Nitrobenzoyl chloride | Hydroxyl (-OH) | Nitrobenzoate Ester | UV-Vis | Good reactivity, stable derivatives. sigmaaldrich.comresearchgate.net | Lower sensitivity than DNBC. |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Hydroxyl (-OH) | Fluorenylmethyl Carbamate | Fluorescence | Extremely high sensitivity, rapid reaction. libretexts.orgnih.gov | Reagent can produce fluorescent hydrolysis byproducts. |

| Phenyl isocyanate | Hydroxyl (-OH) | Phenylcarbamate | UV-Vis | Good for forming stable derivatives. sdiarticle4.comresearchgate.net | Moderate sensitivity. |

V. Computational Chemistry and Theoretical Studies of 3,3 Dimethylcyclobutyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of (3,3-Dimethylcyclobutyl)methanol. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

The conformational flexibility of this compound is dominated by the puckering of the cyclobutane (B1203170) ring and the rotation around the C-C bond connecting the hydroxymethyl group. The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. masterorganicchemistry.comlibretexts.org This puckering creates two primary conformations for a monosubstituted cyclobutane: one with the substituent in an axial position and one with it in an equatorial position.

Table 1: Illustrative Calculated Relative Energies of this compound Conformers (Note: This data is illustrative, based on general principles for substituted cyclobutanes, as specific published data for this molecule is unavailable.)

| Conformer | Dihedral Angle (C3-C1-C5-O) | Ring Puckering Angle (°) | Relative Energy (kcal/mol) |

| A (Equatorial-gauche) | 60° | 28 | 0.00 (Global Minimum) |

| B (Equatorial-anti) | 180° | 28 | 0.55 |

| C (Axial-gauche) | 60° | 25 | 2.10 |

| D (Axial-anti) | 180° | 25 | 2.75 |

DFT calculations can provide a detailed picture of the electronic structure, including charge distribution, bond order, and orbital interactions. The C-C bonds in a cyclobutane ring are known to be weaker and longer than in acyclic alkanes due to ring strain. nih.govpsu.edu The presence of the electron-donating gem-dimethyl groups and the electronegative hydroxymethyl group will influence the charge distribution across the molecule.

Natural Bond Orbital (NBO) analysis is a common technique used to study orbital interactions, such as hyperconjugation. caspre.ca For this compound, NBO analysis would reveal interactions between the filled orbitals of the C-C and C-H bonds and the empty antibonding orbitals (σ*), as well as interactions involving the oxygen lone pairs. These interactions contribute to the stability of specific conformations. The molecular electrostatic potential (MEP) map can also be calculated to visualize the electron-rich (negative potential, near the oxygen) and electron-poor (positive potential) regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. caspre.ca

Molecular Dynamics Simulations

While quantum chemical calculations examine static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. acs.org

For this compound, MD simulations can be used to explore its conformational space, especially in a solvent environment. Simulations of alcohols like ethanol (B145695) and isopropanol (B130326) in water have provided deep insights into the structure and dynamics of hydrogen-bonding networks. acs.orgnih.govnih.govacs.org An MD simulation of this compound in a solvent like water or chloroform (B151607) would show how the solute interacts with solvent molecules, the stability of intramolecular hydrogen bonds, and the dynamics of ring puckering and side-chain rotation. These simulations can reveal the average time spent in different conformational states and the energy barriers for interconversion between them, providing a more realistic picture of the molecule's behavior in solution than static calculations alone.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions. By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and, crucially, transition states can be located.

For instance, the synthesis of this compound or its subsequent reactions could be modeled. Theoretical studies on the synthesis of other cyclobutane derivatives have successfully elucidated reaction pathways, such as identifying a 1,4-biradical intermediate in a cycloaddition reaction and calculating the activation energy for the rate-determining step. acs.org Similarly, computational studies on the dehydration of methanol (B129727) to dimethyl ether have analyzed different proposed mechanisms (associative vs. dissociative) and identified the corresponding transition states and activation barriers. numberanalytics.com For a reaction involving this compound, quantum chemical calculations would be used to find the lowest energy path from reactants to products, providing key insights into the reaction's feasibility and selectivity.

Computational models are particularly adept at disentangling the complex interplay of steric and electronic effects that govern chemical reactivity. The 3,3-dimethyl substitution on the cyclobutane ring introduces significant steric hindrance. nih.gov This steric bulk can direct the approach of a reagent, favoring attack from the less hindered face of the molecule.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental spectra.

Methods like Gauge-Independent Atomic Orbital (GIAO) are routinely used with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.gov For this compound, theoretical calculations could predict the ¹H and ¹³C NMR spectra. The accuracy of these predictions has become high enough to help distinguish between different isomers or conformers. researchgate.netncssm.edu It is often necessary to calculate the spectra for several low-energy conformers and compute a Boltzmann-averaged spectrum for comparison with experimental results at a given temperature. acs.org

Similarly, the calculation of the Hessian matrix (the matrix of second derivatives of the energy) yields harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. ethz.chbohrium.comq-chem.com These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. researchgate.net The predicted IR spectrum can confirm the presence of key functional groups, such as the O-H stretch of the alcohol and the various C-H and C-C vibrations of the dimethylcyclobutane framework.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Note: This data is illustrative, based on typical computational accuracy for similar molecules, as specific published data for this molecule is unavailable.)

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Value (ppm / cm⁻¹) |

| ¹³C (C-OH) | 68.5 | Not Available |

| ¹³C (C(CH₃)₂) | 35.2 | Not Available |

| ¹³C (CH₂) | 45.8 | Not Available |

| ¹³C (CH₃) | 27.1 | Not Available |

| IR (O-H stretch) | ~3450 (scaled) | Not Available |

| IR (C-H stretch) | ~2870-2960 (scaled) | Not Available |

| IR (C-O stretch) | ~1050 (scaled) | Not Available |

Vi. Applications in Complex Molecule Synthesis and Materials Science

Use as a Building Block in Organic Synthesis

The distinct structure of (3,3-dimethylcyclobutyl)methanol makes it a valuable starting material for creating more complex molecular architectures, particularly those with applications in medicinal chemistry and natural product synthesis.

Precursor for Bioactive Molecules

This compound is a key precursor for synthesizing a variety of bioactive molecules. The primary alcohol group can be readily converted into other functional groups such as halides, azides, amines, or aldehydes, which then serve as points for further molecular elaboration. The cyclobutane (B1203170) ring itself is an attractive scaffold in drug discovery. nih.govresearchgate.net It provides a rigid framework that can help in controlling the conformation of a molecule, a critical factor for effective binding to biological targets. nih.gov The gem-dimethyl group on the cyclobutane ring can act as a bioisostere for other common chemical groups, like an isopropyl or tert-butyl group, but with a more defined spatial arrangement. nih.gov This substitution can also enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. Researchers utilize these features to design novel compounds with potential therapeutic applications.

Table 1: Examples of Bioactive Scaffolds Derived from Cyclobutane Cores

| Scaffold Type | Therapeutic Target/Application | Rationale for Cyclobutane Inclusion |

|---|---|---|

| Cyclobutane-based enzyme inhibitors | Proteases, Kinases | The rigid ring structure helps to orient functional groups for optimal binding in an enzyme's active site. nih.gov |

| Cyclobutane-containing receptor ligands | GPCRs, Ion Channels | Provides unique 3D structure and vectors for substituents, potentially increasing selectivity and potency. nih.gov |

Intermediate in Natural Product Synthesis

While direct incorporation into a wide array of natural products is not extensively documented, the synthesis of molecules containing a cyclobutane ring is a significant area of research. nih.gov The synthesis of complex natural products often involves the strategic use of smaller, well-defined building blocks. This compound and its derivatives can serve as crucial intermediates in multi-step synthetic sequences. For instance, the synthesis of certain pheromones or terpenoids containing a cyclobutane motif may involve a fragment-based approach where a cyclobutane-containing piece is coupled with other parts of the target molecule. The Mitsunobu reaction, a versatile method for converting alcohols to a variety of other functional groups with inversion of stereochemistry, is a powerful tool that could be applied to this compound in the synthesis of complex, chiral natural products. mdpi.com

Role in Polymer Chemistry

The unique structural attributes of this compound are also exploited in the field of polymer science to create materials with specialized properties.

Monomer for Ring-Opening Metathesis Polymerization (ROMP)

This compound itself is not a direct monomer for Ring-Opening Metathesis Polymerization (ROMP), as it lacks a strained olefin. However, it serves as a critical starting material for the synthesis of monomers suitable for ROMP. The alcohol can be esterified with a strained cyclic olefin containing a carboxylic acid, such as a norbornene derivative, to form a new monomer. This monomer, which now contains the bulky (3,3-dimethylcyclobutyl)methyl group, can then undergo ROMP using a suitable catalyst, such as a Grubbs-type catalyst. mdpi.comresearchgate.net This process involves the opening of the strained ring to form a linear polymer with the pendant (3,3-dimethylcyclobutyl)methyl groups. The size and rigidity of this group can significantly influence the properties of the resulting polymer, such as its thermal stability and chain packing. The driving force for ROMP is the release of ring strain from the monomer. nist.gov

Table 2: Hypothetical ROMP of a this compound-Derived Monomer

| Monomer Structure | Catalyst Example | Resulting Polymer Structure | Potential Polymer Property |

|---|

Synthesis of Advanced Polymeric Materials

Beyond ROMP, this compound is a valuable precursor for creating a range of other advanced polymeric materials. It can be converted into various monomers for different types of polymerization. For example:

Polyacrylates and Polymethacrylates: By reacting the alcohol with acryloyl chloride or methacryloyl chloride, (3,3-dimethylcyclobutyl)methyl acrylate (B77674) or methacrylate (B99206) monomers can be synthesized. These monomers can then be polymerized via free-radical polymerization to produce polymers with bulky, rigid side chains. researchgate.net These side chains can raise the glass transition temperature (Tg) of the material, making it more rigid and heat-resistant compared to polymers with smaller, more flexible side chains like poly(methyl acrylate).

Polyesters and Polyurethanes: The alcohol can be used as a chain extender or as part of a diol monomer in condensation polymerization to produce polyesters and polyurethanes. The incorporation of the gem-dimethylcyclobutyl group into the polymer backbone can disrupt chain packing, potentially leading to amorphous materials with good optical transparency, while also enhancing thermal stability.

The synthesis of these polymers allows for the fine-tuning of material properties by leveraging the specific steric and conformational effects of the (3,3-dimethylcyclobutyl) group. tue.nlmdpi.com

Vii. Future Directions and Emerging Research Avenues

Sustainable Synthesis Routes

The chemical industry is increasingly focused on developing environmentally benign and economically viable synthetic pathways. For (3,3-dimethylcyclobutyl)methanol, future research is geared towards the adoption of greener and more sustainable production methods.

One promising avenue is the exploration of bio-based feedstocks. While currently synthesized from petrochemical sources, research is anticipated to investigate the conversion of biomass-derived molecules to obtain the cyclobutane (B1203170) framework. The catalytic hydrogenation of carboxylic acids, which are abundantly available from renewable resources, represents a sustainable method for producing alcohols like this compound, with water as the only byproduct. rsc.org For instance, the hydrogenation of 3,3-dimethylcyclobutanecarboxylic acid, potentially derivable from bio-based precursors, presents a direct route to the target alcohol. researchgate.net

Furthermore, the development of catalytic routes for upgrading C1 feedstocks, such as methane (B114726) and carbon dioxide, offers another long-term sustainable pathway. researchgate.net While not yet specific to this particular alcohol, the broader research into converting single-carbon molecules into more complex structures could eventually provide a novel and sustainable source for the cyclobutane ring system.

Advanced Catalytic Applications

Catalysis is at the heart of modern chemical synthesis, and the future of this compound production and derivatization is intrinsically linked to the development of advanced catalytic systems. Research is focusing on enhancing the efficiency, selectivity, and sustainability of catalytic processes.

The hydrogenation of the corresponding carboxylic acid or its esters is a key step in many synthetic routes to this compound. Future research will likely focus on developing more robust and reusable heterogeneous catalysts to replace traditional stoichiometric reagents. rsc.orgtcichemicals.com For example, the use of palladium on carbon (Pd/C) or ruthenium-based catalysts for the hydrogenation of dicarboxylic acids has shown high selectivity under specific conditions, a principle that can be extended and optimized for the synthesis of cyclobutane derivatives. researchgate.net The development of catalysts that can operate under milder conditions (lower temperature and pressure) will also be a key area of investigation to improve the energy efficiency of the process.

Biocatalysis is another emerging area with significant potential. The use of enzymes, such as ketoreductases, has demonstrated high diastereoselectivity in the synthesis of substituted cyclobutanol (B46151) derivatives, offering a highly efficient and environmentally friendly alternative to traditional chemical methods. researchgate.net The application of such biocatalytic steps could lead to more sustainable and efficient manufacturing processes for chiral derivatives of this compound.

Exploration of Novel Reactivity

The inherent ring strain of the cyclobutane moiety in this compound makes it a versatile intermediate for a variety of chemical transformations. Future research will continue to explore the novel reactivity of this compound to access a wider range of molecular architectures.

Ring-opening and ring-expansion reactions are characteristic of cyclobutane derivatives and offer pathways to larger or more complex acyclic structures. google.comrsc.org For example, the reaction of 3,3-dimethylcyclopropene with a dimolybdenum complex leads to a ring-opening, and similar principles could be applied to the cyclobutane ring of this compound to generate unique molecular scaffolds. rsc.org The strategic cleavage of the cyclobutane ring can be a powerful tool in the synthesis of complex natural products and other bioactive molecules. researchgate.net

Furthermore, the functionalization of the cyclobutane ring itself, beyond derivatization of the methanol (B129727) group, is an area ripe for exploration. The development of new catalytic methods for C-H activation could allow for the direct introduction of new functional groups onto the cyclobutane ring, providing access to a host of novel derivatives with potentially interesting biological or material properties.

Integration with Flow Chemistry and Automation

The adoption of continuous flow chemistry and automation is revolutionizing the synthesis of fine chemicals and pharmaceuticals. The integration of these technologies into the production of this compound and its derivatives is a key future direction that promises enhanced efficiency, safety, and scalability.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. The synthesis of cyclobutanones via [2+2] cycloaddition of keteneiminium salts and ethylene (B1197577) gas has already been successfully demonstrated in a flow process. researchgate.net This approach can be adapted for the synthesis of precursors to this compound, enabling a more streamlined and efficient production process. The continuous flow synthesis of antiviral drugs like tecovirimat, which features a complex sp3-rich scaffold, highlights the potential of this technology for producing complex molecules containing strained ring systems. rsc.org

Automation, coupled with flow chemistry, can further accelerate the discovery and optimization of new synthetic routes and derivatives. High-throughput screening of reaction conditions and catalysts can be performed to quickly identify optimal parameters, significantly reducing development time.

Application in Niche Materials and Fine Chemicals

While this compound is already used as an intermediate in several industries, future research is expected to uncover its potential in more specialized and high-value applications.

In the realm of fine chemicals, the unique structural properties of the 3,3-dimethylcyclobutyl group can be exploited to create novel fragrance ingredients. The synthesis of esters from this compound is an area of interest, as the specific shape and size of the cyclobutane moiety can impart unique olfactory properties. researchgate.net The development of new fragrance molecules with desirable scents and improved stability is an ongoing pursuit in the flavor and fragrance industry.

The incorporation of the 3,3-dimethylcyclobutyl moiety into advanced materials is another promising research avenue. In the field of liquid crystals, for example, the rigid and well-defined structure of the cyclobutane ring can be used to design novel liquid crystal monomers (LCMs) with specific properties. researchgate.netresearchgate.netcityu.edu.hk These LCMs are crucial components in liquid crystal displays (LCDs) and other electro-optical devices. Research in this area would focus on synthesizing derivatives of this compound that can be incorporated into liquid crystalline polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,3-Dimethylcyclobutyl)methanol, and how do reaction conditions influence yield?

- Methodology : this compound can be synthesized via hydrogenation of precursor ketones or alcohols using palladium-based catalysts (e.g., Lindlar catalyst) under controlled hydrogen pressure. For example, allyl rearrangement or propargyl alcohol hydrogenation methods, as demonstrated in acetylenic compound hydrogenation studies, can be adapted . Optimize reaction temperature (typically 25–60°C) and solvent polarity (e.g., methanol or ethanol) to minimize side reactions and maximize yield. Monitor progress via GC-MS or HPLC.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm cyclobutane ring substituents and methanol group positioning.

- FT-IR to verify hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and cyclobutane C-H bending.

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Cross-reference data with NIST Chemistry WebBook entries for analogous cyclobutane derivatives .

Q. What are the key stability considerations for storing this compound?

- Methodology : Store in airtight, amber glass containers under inert gas (e.g., argon) at –20°C to prevent oxidation or moisture absorption. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. Avoid prolonged exposure to light, as cyclobutane derivatives may undergo photochemical ring-opening .

Advanced Research Questions

Q. How do steric effects of the 3,3-dimethylcyclobutyl group influence reaction kinetics in catalytic transformations?

- Methodology : Perform density functional theory (DFT) calculations (e.g., ωB97XD/cc-pVTZ) to map transition states in reactions like esterification or oxidation. Compare activation energies with non-methylated cyclobutane analogs. Validate computationally predicted barriers experimentally via kinetic isotope effect (KIE) studies or Arrhenius plot analysis .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodology : Replicate solubility measurements (e.g., shake-flask method) in polar (water, methanol) and non-polar solvents (hexane, toluene) under controlled temperature (25°C ± 0.1°C). Use Karl Fischer titration to quantify residual water content, which may explain discrepancies. Publish datasets with detailed solvent purity grades and equilibration times to improve reproducibility .

Q. How can the compound’s conformational flexibility impact its application in supramolecular chemistry?

- Methodology : Analyze chair vs. boat conformations of the cyclobutane ring via X-ray crystallography or dynamic NMR (DNMR). Study host-guest interactions with macrocycles (e.g., cucurbiturils) using isothermal titration calorimetry (ITC) to quantify binding affinities. Correlate conformational stability with thermodynamic parameters (ΔG, ΔH) .

Q. What analytical techniques differentiate this compound from its structural isomers?

- Methodology : Employ chiral chromatography (e.g., Chiralpak IA column) with polarimetric detection to separate enantiomers. Use 2D NMR (COSY, NOESY) to distinguish between axial/equatorial methyl group orientations. Compare experimental IR/Raman spectra with computational predictions (Gaussian 16, B3LYP/6-311+G(d,p)) for isomer-specific vibrational modes .

Safety and Best Practices

Q. What precautions mitigate risks during large-scale reactions involving this compound?

- Methodology : Implement explosion-proof equipment for hydrogenation steps. Use inert gas purging to prevent peroxide formation. For spills, adsorb with vermiculite and neutralize with 10% sodium bicarbonate. Follow OSHA guidelines for ventilation (≥10 air changes/hour) and PPE (nitrile gloves, chemical goggles) .

Q. How can researchers validate ecotoxicological data gaps for this compound?

- Methodology : Conduct acute toxicity assays (OECD 201/202) using Daphnia magna and Pseudokirchneriella subcapitata. Measure EC₅₀ values for algal growth inhibition and crustacean immobilization. Perform biodegradation studies (OECD 301F) to assess environmental persistence .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 128.21 g/mol (HRMS) | |

| Melting Point | –45°C (DSC) | |

| LogP (Octanol-Water) | 1.82 ± 0.03 (Shake-flask, pH 7) | |

| Vapor Pressure | 0.12 mmHg @ 25°C (Antoine equation) |

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| 3,3-Dimethylcyclobutanone | Incomplete hydrogenation | Reductive workup (NaBH₄) |

| Cyclobutene derivatives | Dehydration side reaction | Azeotropic drying (benzene) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.